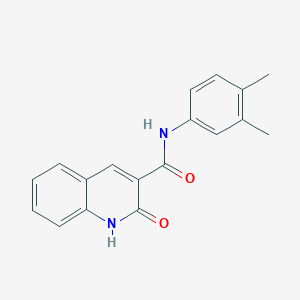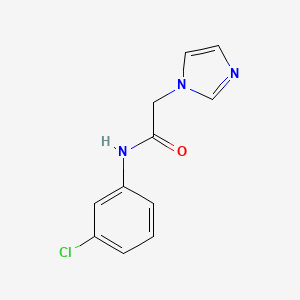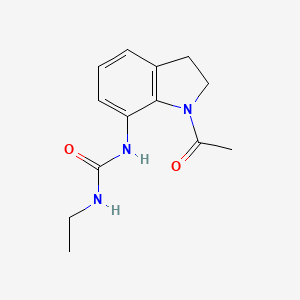![molecular formula C22H18Cl2N2O3 B7485563 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one](/img/structure/B7485563.png)
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one is a complex organic compound belonging to the quinazoline and chromen-2-one families. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the cyclization of chalcone derivatives, which involves the formation of a quinazolin-2,4-dione scaffold. The reaction conditions for this process often require the use of strong bases or acids, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been evaluated for its antibacterial and antifungal properties.
Medicine: : Research has explored its potential as an anticancer and anti-inflammatory agent.
Industry: : It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the dichloroquinazolinyl and propan-2-yl groups. Similar compounds include other quinazoline and chromen-2-one derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Properties
IUPAC Name |
4-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-11(2)15-8-16-13(5-20(27)29-19(16)4-12(15)3)9-28-22-17-6-14(23)7-18(24)21(17)25-10-26-22/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUWRKMDXGRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC3=NC=NC4=C3C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7485480.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7485499.png)
![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(1-propylbenzimidazol-2-yl)propanamide](/img/structure/B7485505.png)
![N-(1H-benzimidazol-2-yl)-4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide](/img/structure/B7485508.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485513.png)
![Phenyl-[2-[4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methanone](/img/structure/B7485522.png)
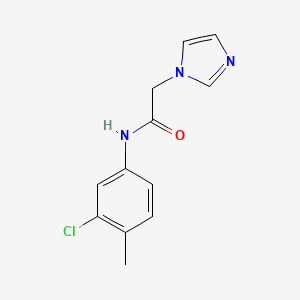
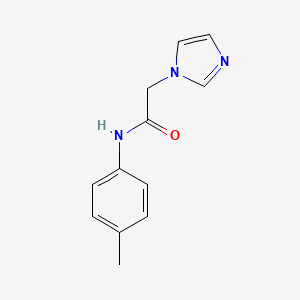
![(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7485541.png)
![(2S)-1-(4-methoxyphenyl)sulfonyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7485545.png)
![(E)-3-(2-ethyl-1-benzofuran-3-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485551.png)
